(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
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Overview
Description
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine is a chemical compound that features a pyridine ring substituted with a bromine atom and a pyrrolidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 3-bromo-2-hydroxypyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyrrolidin-2-one derivatives.
Reduction Reactions: Products include dehalogenated pyridine derivatives.
Scientific Research Applications
(S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrrolidine ring and bromine atom play crucial roles in its binding affinity and selectivity. The compound can interact with various biological pathways, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: A precursor in the synthesis of (S)-3-Bromo-2-(pyrrolidin-3-yloxy)pyridine.
Pyrrolidin-2-one: A derivative formed through the oxidation of the pyrrolidine ring.
2-(Pyrrolidin-3-yloxy)pyridine: A similar compound lacking the bromine atom.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the pyrrolidin-3-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. The stereochemistry of the compound also contributes to its uniqueness, influencing its biological activity and interactions.
Properties
IUPAC Name |
3-bromo-2-[(3S)-pyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWDFHPJLSADJC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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